N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide
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Description
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Electron Behavior and Biological Interactions
A study by Bharathy et al. (2021) focused on the electronic and biological interactions of a similar compound, analyzing its electron behavior, wave function, and biological properties using Gaussian 16 W DFT tool. This research highlighted the compound's reactivity in different solvents and its potential fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).
Antimicrobial Evaluation
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. The study revealed promising antibacterial and antifungal activities of the synthesized compounds, highlighting the therapeutic potential of sulfamoyl-containing compounds in combating microbial infections (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives by Chkirate et al. (2019) demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. The study emphasized the role of hydrogen bonding in the self-assembly process and evaluated the antioxidant activity of these complexes, suggesting potential applications in medicinal chemistry (Chkirate et al., 2019).
Versatility in Chemical Synthesis
Boechat et al. (2008) described the versatility of N-Acyl-3,3-difluoro-2-oxoindoles in the synthesis of various 2,2-difluorophenylacetic derivatives, illustrating the compound's potential as an intermediate in the preparation of diverse chemical entities (Boechat et al., 2008).
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-22-17-7-5-16(10-14(17)11-19(22)24)21-27(25,26)18-8-6-15(9-12(18)2)20-13(3)23/h5-10,21H,4,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSRWMHNAOOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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